molecular formula C11H15ClO2S B12443341 (4-Butylphenyl)methanesulfonyl chloride

(4-Butylphenyl)methanesulfonyl chloride

Cat. No.: B12443341
M. Wt: 246.75 g/mol
InChI Key: JQONWNUTVQNKNJ-UHFFFAOYSA-N
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Description

4-(1-Butyl)phenylmethanesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butyl)phenylmethanesulfonyl chloride typically involves the reaction of 4-(1-Butyl)phenylmethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of 4-(1-Butyl)phenylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Butyl)phenylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(1-Butyl)phenylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(1-Butyl)phenylmethanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group (SO2Cl) acts as an electrophile, facilitating the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethanesulfonyl chloride
  • 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride
  • 4-Phenylbenzyl chloride

Uniqueness

4-(1-Butyl)phenylmethanesulfonyl chloride is unique due to the presence of the butyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction .

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

(4-butylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-2-3-4-10-5-7-11(8-6-10)9-15(12,13)14/h5-8H,2-4,9H2,1H3

InChI Key

JQONWNUTVQNKNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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